3-Lauroxylauric acid

描述

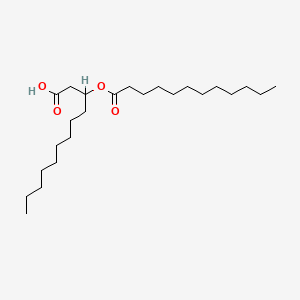

3-Lauroxylauric acid (systematic name: 3-O-lauroyl-3-hydroxylauric acid) is a branched fatty acid characterized by a hydroxyl group and an esterified lauroyl chain at the C3 position. It is primarily identified in the lipid A component of lipopolysaccharides (LPS) from Vibrio metchnikovii and Vibrio parahemolyticus, where it is ester-linked to glucosamine residues . Its structure combines both hydrophilic (hydroxyl) and hydrophobic (laurate chain) moieties, contributing to its role in bacterial membrane stability and endotoxin activity.

属性

CAS 编号 |

50728-34-2 |

|---|---|

分子式 |

C24H46O4 |

分子量 |

398.6 g/mol |

IUPAC 名称 |

3-dodecanoyloxydodecanoic acid |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-12-14-16-18-20-24(27)28-22(21-23(25)26)19-17-15-13-10-8-6-4-2/h22H,3-21H2,1-2H3,(H,25,26) |

InChI 键 |

BABYYHJKPYTSCW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC(CCCCCCCCC)CC(=O)O |

规范 SMILES |

CCCCCCCCCCCC(=O)OC(CCCCCCCCC)CC(=O)O |

同义词 |

3-lauroxylauric acid 3-O-lauroyl-3-hydroxylauric acid |

产品来源 |

United States |

相似化合物的比较

3-Hydroxylauric Acid (3-Hydroxydodecanoic Acid)

- Structure : A straight-chain 12-carbon fatty acid with a hydroxyl group at the C3 position (C12H24O3) .

- Source : Synthetic or derived from bacterial systems (e.g., Pseudomonas spp.).

- Key Differences: Unlike 3-lauroxylauric acid, it lacks the esterified lauroyl group, reducing its amphiphilic complexity. This simplicity limits its role in lipid A assembly but makes it a precursor for polyhydroxyalkanoates (biodegradable plastics) .

Lauric Acid (Dodecanoic Acid)

- Source : Natural sources include coconut oil and palm kernel oil.

- Key Differences : Lauric acid’s linear structure and lack of functional groups make it less polar than this compound. It is widely used in soaps and cosmetics due to its surfactant properties, whereas this compound’s bacterial origin restricts its industrial applications .

Laureth-3 Carboxylic Acid

- Structure : A polyethoxylated derivative (C18H36O5) with a PEG-3 chain attached to lauric acid’s carboxyl group .

- Source : Synthetic, produced via ethoxylation of lauric acid.

- Key Differences : The ethoxylate chain enhances water solubility, making it a superior surfactant in shampoos and detergents. In contrast, this compound’s ester-linked lauroyl group prioritizes membrane integration over solubility .

Comparative Data Table

Research Implications and Unanswered Questions

- Functional Role : The ester linkage in this compound may enhance bacterial resistance to host immune responses compared to simpler hydroxy acids .

- Synthetic Challenges : Reproducing its branched structure in vitro requires advanced acyl-transfer techniques, unlike the straightforward synthesis of Laureth-3 Carboxylic Acid .

- Open Questions : The exact enzymatic machinery for this compound biosynthesis in Vibrio remains uncharacterized. Comparative studies with Salmonella LPS could reveal evolutionary adaptations in lipid A modification .

常见问题

Q. What are the standard protocols for synthesizing 3-Lauroxylauric acid with high reproducibility?

Methodological Answer: Synthesis typically involves esterification of lauric acid derivatives under controlled anhydrous conditions. To ensure reproducibility, document reaction parameters (e.g., molar ratios, temperature gradients, catalyst concentration) and validate purity via thin-layer chromatography (TLC) at intermediate stages. Use inert atmospheres (e.g., nitrogen) to minimize oxidation, and reference established protocols for fatty acid ester synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combine Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl peaks (~1740 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation. For ¹H NMR, deuterated chloroform (CDCl₃) is ideal due to the compound’s lipophilicity. Compare spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. Design experiments with pH ranges (e.g., 2–12) and temperatures (e.g., 25°C–60°C). Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions .

Q. What methods are recommended for determining the purity of this compound in complex mixtures?

Methodological Answer: Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 210 nm. Validate the method using spiked samples and calculate recovery rates. Cross-validate with gas chromatography-mass spectrometry (GC-MS) for volatile derivatives .

Q. How should solubility profiles of this compound be systematically evaluated?

Methodological Answer: Use the shake-flask method with solvents of varying polarity (e.g., water, ethanol, hexane). Quantify solubility via gravimetric analysis or UV spectrophotometry. Report results with Hansen solubility parameters to guide formulation studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved in structural studies?

Methodological Answer: Perform 2D NMR (e.g., COSY, HSQC) to clarify overlapping signals. For ambiguous mass spectrometry (MS) fragments, use tandem MS/MS with collision-induced dissociation (CID) and compare with in silico fragmentation tools. Reconcile discrepancies by repeating experiments under standardized conditions .

Q. What experimental designs are optimal for elucidating the biodegradation pathways of this compound?

Methodological Answer: Use isotopic labeling (e.g., ¹³C-lauric acid) in microbial cultures. Track metabolite formation via LC-MS and employ genomic tools (e.g., metagenomics) to identify enzymes involved. Compare pathways across aerobic/anaerobic systems to model environmental fate .

Q. How can thermodynamic properties (e.g., ΔH, ΔG) of this compound be accurately measured?

Methodological Answer: Use differential scanning calorimetry (DSC) for enthalpy changes and isothermal titration calorimetry (ITC) for binding energies. Validate results with computational thermodynamics software (e.g., Gaussian) and account for solvent effects via Kirkwood-Buff theory .

Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity assays?

Methodological Answer: Implement quality-by-design (QbD) principles, including design of experiments (DoE) to identify critical process parameters. Use orthogonal assays (e.g., enzyme inhibition, cell viability) to cross-validate bioactivity and control for impurities via LC-MS .

Q. How should researchers address contradictions in published data on this compound’s molecular interactions?

Methodological Answer: Conduct meta-analyses of existing studies to identify methodological outliers. Replicate key experiments (e.g., surface plasmon resonance for binding affinity) under harmonized protocols. Use molecular dynamics (MD) simulations to probe interactions at atomic resolution and reconcile empirical vs. theoretical data .

Notes for Methodological Rigor

- Experimental Reproducibility : Document all parameters (e.g., solvent lot numbers, instrument calibration dates) as per IUPAC guidelines .

- Data Contradictions : Apply Bradford-Hill criteria to assess causality in observed discrepancies .

- Literature Gaps : Use systematic review frameworks (e.g., PRISMA) to map unresolved questions and prioritize research directions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。